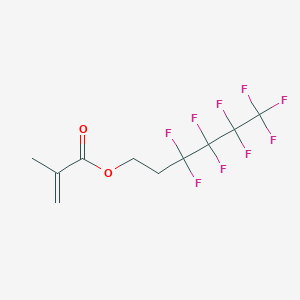

3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate

Übersicht

Beschreibung

3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is a chemical compound with the molecular formula C10H9F9O2 . It is also known by its IUPAC name, 3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylacrylate .

Molecular Structure Analysis

The molecular structure of this compound consists of a methacrylate group attached to a nonafluorohexyl chain. The molecular weight of this compound is 332.17 .Wissenschaftliche Forschungsanwendungen

Dry Photoetching of Organic Resists

A study by Ueno and Sugita (1986) demonstrated that 3,3,4,4,5,5,6,6,6-nonafluorohexyl methacrylate, when copolymerized with methyl methacrylate, is effective in the dry photoetching of organic resists. The etch rate was influenced by the initial film thickness and exposure time, indicating a bulk effect over a surface effect in the photoetching process (Ueno & Sugita, 1986).

Hydrogels for Contact Lens Applications

Knzler and Ozark (1997) investigated methacrylate end-capped 3-(2,2,3,3,-tetrafluoropropoxy)propyl, 3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propyl, and 3-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorotridecoxy)propyl side chain siloxanes for use in hydrogels for contact lenses. These hydrogels displayed high oxygen permeability and a low modulus of elasticity, making them suitable for contact lens applications (Knzler & Ozark, 1997).

Amphiphilic Diblock Copolymer Behavior in Aqueous Media

Matsumoto, Ishizuka, Harada, and Matsuoka (2004) synthesized fluorine-containing amphiphilic block copolymers, including poly(sodium methacrylate)-block-poly(nonafluorohexyl methacrylate), which formed micelles in aqueous solutions. These polymers are notable for not reducing surface tension of aqueous solutions and for their selective solubilization abilities (Matsumoto et al., 2004).

Thermally-responsive Fluoropolymer Aggregation

Yang, Wang, and Wang (2018) prepared a thermally-responsive amphipathic comb-like fluoropolymer based on oligomer (ethylene glycol) methacrylate and 3,3,4,4,5,5,6,6,6-nonafluorohexyl acrylate monomers. Their study revealed the polymer's thermal responsiveness and its significant change in aggregation behaviors with temperature (Yang, Wang, & Wang, 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a type of methacrylate, which are commonly used in the production of polymers . Therefore, its primary targets would likely be the monomers or other reactants involved in the polymerization process.

Mode of Action

The compound interacts with its targets through a process known as polymerization. This is a chemical reaction in which monomers are linked together to form a polymer . The compound can undergo addition reactions with other functional compounds such as alcohols and amines .

Biochemical Pathways

Given its use in the production of polymers, it likely plays a role in the polymerization pathway, where it contributes to the formation of long-chain molecules .

Pharmacokinetics

It is known that the compound is insoluble in water , which could affect its absorption and distribution in biological systems.

Result of Action

The primary result of the action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is the formation of polymers. These polymers can have various properties depending on the specific conditions of the polymerization process .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has good thermal and chemical stability . It is also light-sensitive , indicating that exposure to light could potentially affect its stability or reactivity.

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F9O2/c1-5(2)6(20)21-4-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNRPOFACABVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CH2CH2OC(O)C(CH3)=CH2, C10H9F9O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31763-59-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31763-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8061979 | |

| Record name | 1H,1H,2H,2H-Perfluorohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1799-84-4 | |

| Record name | 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001799844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,2H,2H-Perfluorohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,6-nonafluorohexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

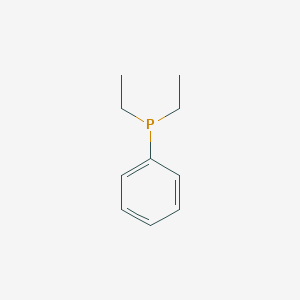

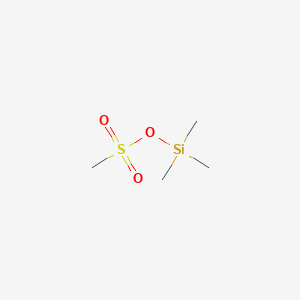

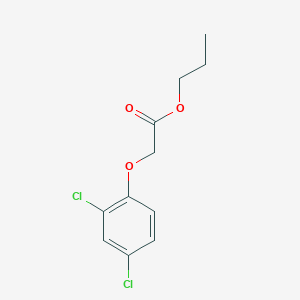

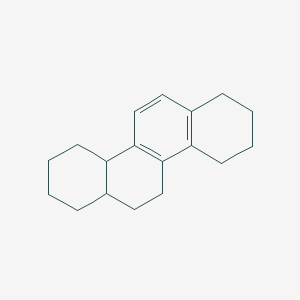

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the unique properties of 2-(Perfluorobutyl)ethyl methacrylate compared to other methacrylate monomers?

A1: The presence of the perfluorobutyl group in 2-(Perfluorobutyl)ethyl methacrylate introduces significant hydrophobicity and oleophobicity to polymers synthesized from it [, , ]. This characteristic is valuable in applications requiring water and oil repellency, such as surface coatings.

Q2: How does the length of the fluorinated side chain affect the self-assembly behavior of polymers containing 2-(Perfluorobutyl)ethyl methacrylate?

A2: Research shows that varying the length of the fluorinated side chain in semi-fluorinated methacrylates like 2-(Perfluorobutyl)ethyl methacrylate significantly influences the self-assembly behavior of the resulting polymers in solution []. For example, polymers of 2-(Perfluorobutyl)ethyl methacrylate form spherical micelles, wormlike micelles, and vesicles depending on the degree of polymerization, while longer fluorinated chains lead to different morphologies [].

Q3: Can 2-(Perfluorobutyl)ethyl methacrylate be used to create block copolymers, and what unique properties might these materials exhibit?

A3: Yes, 2-(Perfluorobutyl)ethyl methacrylate can be incorporated into block copolymers. For instance, researchers have synthesized block copolymers containing 2-(Perfluorobutyl)ethyl methacrylate and poly(methyl methacrylate) segments [, ]. These block copolymers display distinct phase separation due to the incompatibility between the fluorinated and non-fluorinated blocks, leading to interesting surface properties and potential applications in areas like nanopatterning.

Q4: How does the incorporation of 2-(Perfluorobutyl)ethyl methacrylate influence the dielectric properties of polymer blends?

A4: Studies have demonstrated that incorporating 2-(Perfluorobutyl)ethyl methacrylate into polymer blends can enhance dielectric properties []. For example, blending 2-(Perfluorobutyl)ethyl methacrylate-containing block copolymers with poly(vinylidene fluoride) significantly increases the dielectric constant of the resulting material compared to pure poly(vinylidene fluoride) []. This enhancement is attributed to improved interfacial interactions and increased charge carrier density at the interface between the polymer components.

Q5: Can 2-(Perfluorobutyl)ethyl methacrylate be used to modify the surface properties of materials like flax fabrics?

A5: Yes, 2-(Perfluorobutyl)ethyl methacrylate can be grafted onto materials like flax fabrics to modify their surface properties []. This modification imparts both flame retardancy and hydro-oleophobicity to the fabric, making it suitable for applications requiring fire resistance and water/oil repellency.

Q6: How does the presence of fluorinated groups in 2-(Perfluorobutyl)ethyl methacrylate contribute to the flame retardancy of modified materials?

A6: The presence of fluorinated groups in 2-(Perfluorobutyl)ethyl methacrylate contributes to the flame retardancy of modified materials by releasing fluorine-containing radicals during combustion []. These radicals can scavenge highly reactive free radicals in the flame, interrupting the combustion chain reaction and slowing down the burning process.

Q7: What analytical techniques are used to characterize polymers and materials containing 2-(Perfluorobutyl)ethyl methacrylate?

A7: Several analytical techniques are employed to characterize polymers and materials containing 2-(Perfluorobutyl)ethyl methacrylate. These include:

- FTIR Spectroscopy: Confirms the presence of characteristic functional groups, such as the carbonyl group in the methacrylate unit and the C-F bonds in the perfluorobutyl group [].

- Scanning Electron Microscopy (SEM): Provides information about the morphology and surface features of materials [, ].

- Energy-Dispersive X-ray Spectroscopy (EDX): Used in conjunction with SEM to determine the elemental composition and distribution of elements like fluorine within a material [].

- X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of elements present on the material's surface [].

- Contact Angle Measurements: Used to quantify the hydrophobicity and oleophobicity of surfaces [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.